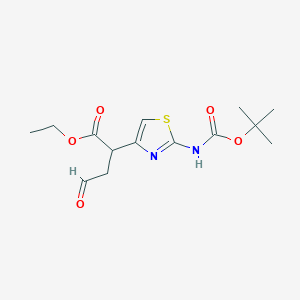![molecular formula C13H12O2 B8726275 Oxirane, 2-[(2-naphthalenyloxy)methyl]-, (2S)-](/img/structure/B8726275.png)
Oxirane, 2-[(2-naphthalenyloxy)methyl]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane is an organic compound characterized by the presence of an oxirane ring and a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane typically involves the reaction of naphthalen-2-ol with an epoxide precursor under basic conditions. One common method is the Williamson ether synthesis, where naphthalen-2-ol reacts with an epoxide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of (2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activities, such as enzyme inhibition or DNA interaction.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Naphthalen-1-yloxy)methyl]oxirane: Similar structure but with the naphthalene moiety attached at a different position.
2-Methyloxirane: Lacks the naphthalene moiety, making it less complex.
Naphthalen-2-ol: Precursor in the synthesis of (2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane.
Uniqueness
(2S)-2-[(Naphthalen-2-yloxy)methyl]oxirane is unique due to the combination of the oxirane ring and the naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H12O2 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
(2S)-2-(naphthalen-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C13H12O2/c1-2-4-11-7-12(6-5-10(11)3-1)14-8-13-9-15-13/h1-7,13H,8-9H2/t13-/m1/s1 |
Clave InChI |
BKYSFVJCBRHGMA-CYBMUJFWSA-N |
SMILES isomérico |
C1[C@H](O1)COC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1C(O1)COC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![10-Bromo-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide](/img/structure/B8726239.png)






